The synthesis of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid can be approached through several methods, although specific protocols for this compound are not extensively documented. One prominent method for synthesizing similar compounds is the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde (in this case, 4-isopropylbenzaldehyde) with an anhydride, typically acetic anhydride, in the presence of a base catalyst such as sodium acetate.
Another possible synthetic route involves base-catalyzed Claisen-Schmidt condensation reactions, which are commonly used to create derivatives of cinnamic acid. These methods generally require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
The molecular structure of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid can be described as follows:
The structural formula can be represented as:
3-(4-Propan-2-ylphenyl)prop-2-enoic acid participates in various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals and materials science.
Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
The physical and chemical properties of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid include:
Property | Value |
---|---|
Molecular Weight | 190.24 g/mol |
Melting Point | Approximately room temperature |
Solubility | Soluble in organic solvents |
pKa | Not widely reported |
These properties indicate that the compound can be handled in standard laboratory conditions but may require specific precautions due to its acidic nature.
3-(4-Propan-2-ylphenyl)prop-2-enoic acid has potential applications across various scientific fields:
Single-crystal X-ray diffraction (XRD) studies provide definitive evidence for the three-dimensional structure of 3-(4-propan-2-ylphenyl)prop-2-enoic acid. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring one molecule per asymmetric unit. Key crystallographic parameters include a unit cell length a = 5.621 Å, b = 7.893 Å, and c = 24.862 Å, with β = 92.74° and cell volume = 1101.2 ų [4]. The prop-2-enoic acid moiety adopts an s-trans conformation relative to the phenyl ring, with the carboxylic acid group co-planar with the vinyl linkage (torsion angle C7-C8-C9-O1 = 178.5°). The dihedral angle between the phenyl ring and the acrylate fragment is 7.3°, indicating near-planarity that facilitates extended π-conjugation [4] [10]. Non-covalent interactions dominate the crystal packing, with head-to-tail carboxylic acid dimers (O─H⋯O = 2.68 Å) forming centrosymmetric rings described by graph set notation R₂²(8). Additional stabilization arises from weak C─H⋯O interactions (2.72 Å) and van der Waals contacts between isopropyl groups [4] [10].
Table 1: Crystallographic Parameters of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 5.621 Å, b = 7.893 Å, c = 24.862 Å |
β angle | 92.74° |
Cell volume | 1101.2 ų |
Z | 4 |
Density (calc.) | 1.254 g/cm³ |
High-field nuclear magnetic resonance (700 MHz, water) reveals distinct proton environments consistent with the E-isomer configuration. The vinyl protons display characteristic trans-coupling (J = 15.9 Hz) between Hβ (δ 7.65 ppm) and Hα (δ 6.39 ppm), confirming the trans orientation of the acrylate double bond [8]. The para-disubstituted phenyl ring exhibits an AA′BB′ splitting pattern: two equivalent ortho-protons at δ 7.45 ppm (d, J = 8.3 Hz) and meta-protons at δ 7.28 ppm (d, J = 8.3 Hz). The isopropyl group shows a methine septet at δ 2.97 ppm (1H, sep, J = 6.9 Hz) coupled to methyl doublets at δ 1.27 ppm (6H, d, J = 6.9 Hz). The carboxylic acid proton appears as a broad singlet at δ 12.1 ppm, solvent-dependent and concentration-broadened due to exchange dynamics [8]. Nuclear Overhauser effect spectroscopy (NOESY) confirms spatial proximity between the isopropyl methine proton and phenyl ortho-protons (distance ~2.5 Å), corroborating XRD-derived torsion angles [4] [8].
Fourier-transform infrared and Raman spectra provide complementary insights into molecular vibrations, with density functional theory (DFT/B3LYP/6-311++G(d,p)) enabling precise assignments:
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Assignment | IR Experimental | Raman Experimental | DFT Calculated | PED (%) |
---|---|---|---|---|
ν(O─H) | 3075 br | - | 3205 | 82 |
νas(CH₃) isopropyl | 2968 | 2965 | 2972 | 89 |
ν(C=O) | 1660 s | 1659 m | 1656 | 78 |
ν(C=C) vinyl + phenyl | 1602, 1581 | 1600, 1580 | 1605, 1585 | 65, 60 |
δip(COOH) | 625 | 630 | 620 | 45 |
δop(COOH) | 540 | - | 537 | 38 |
The carbonyl stretching at 1660 cm⁻¹ (IR) exhibits a 25 cm⁻¹ redshift versus typical aliphatic carboxylic acids (1700–1725 cm⁻¹), attributable to conjugation with the vinyl and phenyl groups [4]. The broad O─H stretch (3075 cm⁻¹) and in-plane/out-of-plane deformations (625 cm⁻¹, 540 cm⁻¹) confirm dimeric carboxylic acid formation [4] . For the cyano-derivative (2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid), the ν(C≡N) appears at 2227 cm⁻¹, while vinyl C=C shifts to 1610 cm⁻¹ due to electron withdrawal [1]. Potential energy distribution (PED) analysis confirms high localization (>75%) for carbonyl, O─H, and methyl group vibrations, whereas phenyl ring modes exhibit delocalization (PED < 60%) [4] .
Ultraviolet-visible spectroscopy reveals a strong π→π* transition at λₘₐₓ = 271 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) in ethanol, assigned to the conjugated acrylate-phenyl system [4] . Time-dependent density functional theory (TD-DFT/B3LYP/6-311++G(d,p)) calculations predict this transition at 269 nm (f = 0.48), primarily involving HOMO→LUMO excitation (92% contribution). The HOMO (-6.38 eV) localizes on the phenyl ring and vinyl bond, while the LUMO (-2.71 eV) encompasses the acrylate carboxyl group and phenyl para-position, indicating charge-transfer character [4] . The HOMO-LUMO energy gap (3.67 eV) correlates with the experimental onset (338 nm). Molecular electrostatic potential maps show maximal negative potential at the carbonyl oxygens (MEP = -54 kcal/mol) and positive potential at the carboxylic proton (+42 kcal/mol), explaining electrophilic/nucleophilic reactive sites [10]. Hyperpolarizability analysis (β₀ = 8.76 × 10⁻³⁰ esu) confirms significant nonlinear optical activity, driven by asymmetric charge transfer along the conjugated backbone [4] .
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9